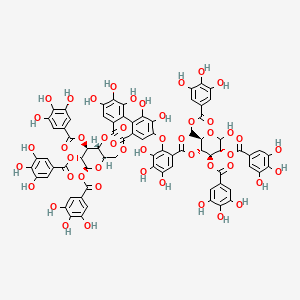

Cocciferin D1

描述

属性

分子式 |

C75H56O48 |

|---|---|

分子量 |

1725.2 g/mol |

IUPAC 名称 |

[(2R,3R,4S,5R)-6-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate |

InChI |

InChI=1S/C75H56O48/c76-27-1-18(2-28(77)46(27)90)65(102)112-16-42-59(61(119-66(103)19-3-29(78)47(91)30(79)4-19)63(74(111)115-42)121-68(105)21-7-33(82)49(93)34(83)8-21)118-73(110)26-14-40(89)53(97)57(101)58(26)114-41-15-25-45(56(100)54(41)98)44-24(13-39(88)52(96)55(44)99)72(109)117-60-43(17-113-71(25)108)116-75(123-70(107)23-11-37(86)51(95)38(87)12-23)64(122-69(106)22-9-35(84)50(94)36(85)10-22)62(60)120-67(104)20-5-31(80)48(92)32(81)6-20/h1-15,42-43,59-64,74-101,111H,16-17H2/t42-,43-,59-,60-,61+,62+,63-,64-,74?,75+/m1/s1 |

InChI 键 |

DPFGRTICZLREIT-IFKJBFKRSA-N |

手性 SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O[C@@H]9[C@H](OC([C@@H]([C@H]9OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |

规范 SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)OC9C(OC(C(C9OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |

同义词 |

cocciferin D(1) cocciferin D1 |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- This compound and D2 share biosynthetic origins but differ in substitution patterns, influencing their hydrophobicity (logP) .

- Agrimoniin’s tetrameric structure contrasts with this compound’s dimeric form, impacting molecular weight and bioavailability .

Physicochemical Properties

The partition coefficient (logP) is a critical metric for bioavailability. While this compound’s logP remains unmeasured, its structural analogs provide insights:

准备方法

Solvent Selection and Maceration Protocols

Plant-derived compounds like Cocciferin D1 typically require polar solvents for effective extraction. Acetone-based maceration at 4°C has proven effective for stabilizing labile polyphenols during initial isolation. For instance, ellagitannins from Epilobium angustifolium and Quercus robur acorns maintained structural integrity when processed under these conditions, achieving >95% purity in subsequent purification stages.

Critical parameters include:

-

Solvent-to-material ratio : 10:1 (v/w) for optimal compound diffusion

-

Maceration duration : 72–120 hours with periodic agitation

-

Temperature control : 4°C to prevent enzymatic degradation

Sequential Fractionation Strategies

Graded ethanol precipitation effectively separates polyphenolic compounds by molecular weight. In studies of raspberry leaf ellagitannins, incremental ethanol additions (30% → 50% → 70%) yielded distinct fractions enriched with monomeric, oligomeric, and polymeric species. This approach could be adapted for this compound isolation, particularly if it exists as part of a structural continuum with related metabolites.

Chromatographic Purification Systems

Ultra-Performance Liquid Chromatography (UPLC) Optimization

Reverse-phase UPLC with C18 columns (2.1 × 100 mm, 1.7 μm) achieves exceptional resolution for complex polyphenol mixtures. The ACS study demonstrated 97.9% purity for tellimagrandin II using the following conditions:

| Parameter | Specification |

|---|---|

| Mobile Phase A | 0.1% formic acid in H₂O |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient | 5–30% B over 12 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35°C |

| Detection | UV-Vis at 280 nm |

Preparative HPLC Scaling Considerations

For milligram-scale isolation, a Zorbax SB-C18 preparative column (21.2 × 250 mm, 7 μm) with modified gradients enables larger sample loading while maintaining resolution. The purification of vescalagin (94.1% purity) required a 40–65% acetonitrile gradient over 45 minutes at 10 mL/min.

Structural Characterization Approaches

High-Resolution Mass Spectrometry (HRMS)

Orbitrap-based ESI-MS systems provide exact mass measurements critical for verifying molecular formulas. Key spectral features observed in ellagitannin analyses include:

-

⁻ ions for monomeric species (e.g., m/z 785.0654 for tellimagrandin I)

-

Multiply charged ions for oligomers (e.g., ³⁻ at m/z 1045.22 for tetrameric forms)

-

Diagnostic fragments at m/z 300.9990 (ellagic acid)

Multidimensional NMR Spectroscopy

A 600 MHz NMR spectrometer with cryoprobe technology enables full structural elucidation. For this compound characterization, the following experiments would be essential:

-

¹H-¹³C HSQC : Assigns proton-carbon correlations in glycosidic linkages

-

HMBC : Identifies long-range coupling through ester bonds

-

1D-TOCSY : Resolves overlapping signals in polyphenolic moieties

Analytical Validation Strategies

Orthogonal Purity Assessment

Combine three independent methods:

-

UPLC-UV at multiple wavelengths (254 nm, 280 nm, 320 nm)

-

HPLC-CAD for non-UV active impurities

-

qNMR using maleic acid as internal standard

Batch-to-Batch Reproducibility

Implement statistical process control (SPC) charts tracking:

-

Retention time variation (±0.1 min)

-

Peak area RSD (<2%)

-

Mass accuracy (±3 ppm)

常见问题

Q. What orthogonal assays confirm this compound’s target engagement in complex biological systems?

- Methodological Answer : Use cellular thermal shift assays (CETSA) to validate binding. Apply fluorescence polarization for kinetic measurements. For in vivo confirmation, generate knock-in models with tagged targets (e.g., FLAG-tagged proteins). Correlate findings with phenotypic outcomes (e.g., apoptosis assays) to establish causality .

Data Presentation and Reporting

- Tables : Include detailed SAR tables with derivatives, IC50 values, and selectivity indices.

- Figures : Use heatmaps for omics data, dose-response curves for bioactivity, and structural models for binding interactions. Adhere to journal-specific formatting guidelines (e.g., color schemes, axis labels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。